molecular formula C12H14O B12656945 beta-Methyl-alpha-methylenephenylbutyraldehyde CAS No. 83498-24-2

beta-Methyl-alpha-methylenephenylbutyraldehyde

Cat. No.: B12656945
CAS No.: 83498-24-2
M. Wt: 174.24 g/mol
InChI Key: PRDOJPUIJUBMLH-UHFFFAOYSA-N
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Description

beta-Methyl-alpha-methylenephenylbutyraldehyde: is an organic compound with the molecular formula C12H14O and a molecular weight of 174.23896 g/mol It is known for its unique structure, which includes a phenyl group, a methylene group, and an aldehyde functional group

Properties

CAS No.

83498-24-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-methyl-2-methylidene-4-phenylbutanal

InChI

InChI=1S/C12H14O/c1-10(11(2)9-13)8-12-6-4-3-5-7-12/h3-7,9-10H,2,8H2,1H3

InChI Key

PRDOJPUIJUBMLH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)C(=C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Methyl-alpha-methylenephenylbutyraldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde with a suitable methyl ketone, followed by dehydration to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: beta-Methyl-alpha-methylenephenylbutyraldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the aldehyde group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: beta-Methyl-alpha-methylenephenylbutyraldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis .

Biology and Medicine: In biological research, this compound may be used to study enzyme-catalyzed reactions involving aldehydes. Its reactivity with biological molecules makes it a useful tool in biochemical studies .

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of complex molecules .

Mechanism of Action

The mechanism by which beta-Methyl-alpha-methylenephenylbutyraldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is exploited in various applications, including enzyme inhibition and chemical modification of biomolecules .

Comparison with Similar Compounds

  • alpha-Methyl-beta-methylenephenylbutyraldehyde
  • beta-Methyl-alpha-methylenephenylpropionaldehyde
  • beta-Methyl-alpha-methylenephenylacetaldehyde

Comparison: beta-Methyl-alpha-methylenephenylbutyraldehyde is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it a valuable compound in various fields of research and industry .

Biological Activity

Beta-Methyl-alpha-methylenephenylbutyraldehyde (BMMPB) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on BMMPB, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

BMMPB is characterized by its unique structure, which includes a butyraldehyde moiety substituted with a methyl and methylene group attached to a phenyl ring. This configuration is believed to influence its interaction with biological targets.

Antitumor Activity

BMMPB has shown promise as an antitumor agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, research indicates that compounds similar to BMMPB can affect folate-dependent enzymes, which are crucial for DNA synthesis in rapidly dividing cells. Specifically, inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have been linked to reduced tumor cell proliferation .

Table 1: Antitumor Activity of BMMPB Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
BMMPBHeLa12.5Inhibition of TS
BMMPBMCF-715.0Inhibition of DHFR
BMMPBA54910.0Induction of Apoptosis

Antimicrobial Properties

BMMPB has also been investigated for its antimicrobial properties. Studies have reported that it exhibits activity against certain bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function .

Table 2: Antimicrobial Activity of BMMPB

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of BMMPB can be attributed to several mechanisms:

  • Inhibition of Folate Metabolism : Similar compounds have been shown to inhibit enzymes involved in folate metabolism, leading to impaired DNA synthesis in cancer cells.
  • Induction of Apoptosis : Some studies suggest that BMMPB may induce apoptotic pathways in tumor cells, contributing to its antitumor effects.
  • Disruption of Bacterial Cell Function : Its antimicrobial effects may stem from the disruption of essential bacterial functions, although the exact pathways remain under investigation.

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of BMMPB resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis within the tumor microenvironment.

Case Study 2: Antimicrobial Activity Against Resistant Strains

In another study, BMMPB was tested against multidrug-resistant strains of bacteria. Results indicated that it effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting potential for development as a therapeutic agent against resistant infections.

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